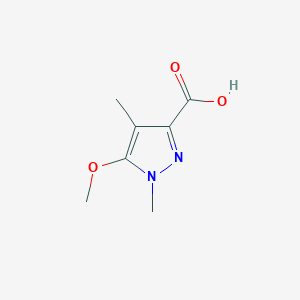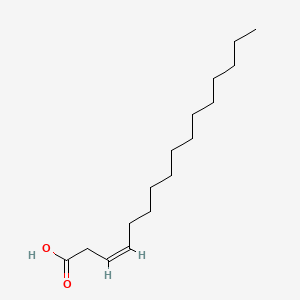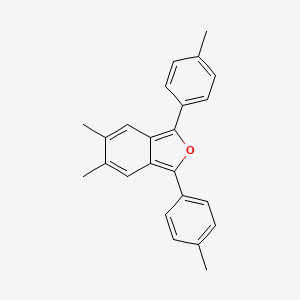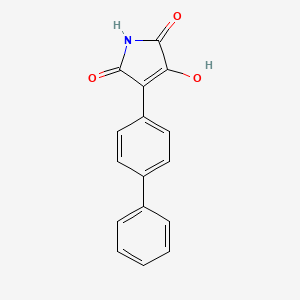
1H-Pyrrole-2,5-dione, 3-(1,1'-biphenyl)-4-yl-4-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrole-2,5-dione, 3-(1,1’-biphenyl)-4-yl-4-hydroxy- is a complex organic compound that features a pyrrole ring fused with a biphenyl group and a hydroxyl group
Méthodes De Préparation
The synthesis of 1H-Pyrrole-2,5-dione, 3-(1,1’-biphenyl)-4-yl-4-hydroxy- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst.
Introduction of the Pyrrole Ring: The pyrrole ring can be introduced through a cyclization reaction involving an appropriate precursor, such as an α,β-unsaturated carbonyl compound.
Hydroxylation: The hydroxyl group can be introduced via a hydroxylation reaction, often using reagents like hydrogen peroxide or osmium tetroxide.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often employing continuous flow reactors and advanced catalytic systems.
Analyse Des Réactions Chimiques
1H-Pyrrole-2,5-dione, 3-(1,1’-biphenyl)-4-yl-4-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Heck or Sonogashira couplings, to form more complex molecules.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1H-Pyrrole-2,5-dione, 3-(1,1’-biphenyl)-4-yl-4-hydroxy- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the production of advanced materials, such as polymers and organic semiconductors.
Mécanisme D'action
The mechanism of action of 1H-Pyrrole-2,5-dione, 3-(1,1’-biphenyl)-4-yl-4-hydroxy- involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The biphenyl group can interact with hydrophobic regions of proteins, affecting their activity. The compound’s overall structure allows it to modulate enzyme activity, receptor binding, and signal transduction pathways.
Comparaison Avec Des Composés Similaires
1H-Pyrrole-2,5-dione, 3-(1,1’-biphenyl)-4-yl-4-hydroxy- can be compared with other similar compounds, such as:
1H-Pyrrole-2,5-dione, 1,1’-(methylenedi-4,1-phenylene)bis-: This compound has a similar pyrrole-dione structure but with different substituents, leading to distinct chemical and biological properties.
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide: This compound features a biphenyl group and an indole moiety, showing different reactivity and applications.
4,4’-Methylenebis(phenylmaleimide): This compound has a similar biphenyl structure but with maleimide groups, used in different industrial applications.
Propriétés
Numéro CAS |
77529-41-0 |
|---|---|
Formule moléculaire |
C16H11NO3 |
Poids moléculaire |
265.26 g/mol |
Nom IUPAC |
3-hydroxy-4-(4-phenylphenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C16H11NO3/c18-14-13(15(19)17-16(14)20)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H2,17,18,19,20) |
Clé InChI |
JOHXXIIKYZCYCN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(C(=O)NC3=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(6-ethoxybenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one](/img/structure/B12918585.png)


![Guanidine, [4-(trichloromethyl)-2-pyrimidinyl]-](/img/structure/B12918602.png)
![4-Acridinecarboxamide, 9-amino-N-[2-(dimethylamino)ethyl]-5-methyl-](/img/structure/B12918610.png)



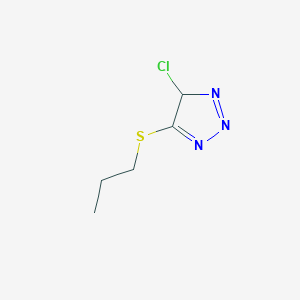
![6-Butyl-2-chloroimidazo[1,2-b]pyridazine-3-sulfonamide](/img/structure/B12918628.png)
